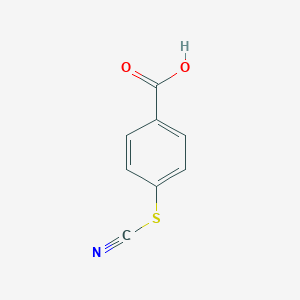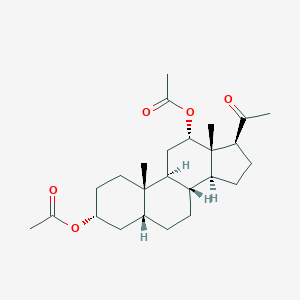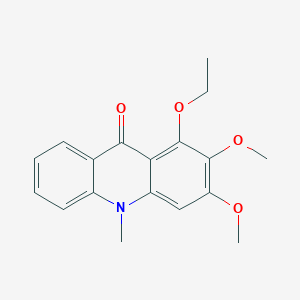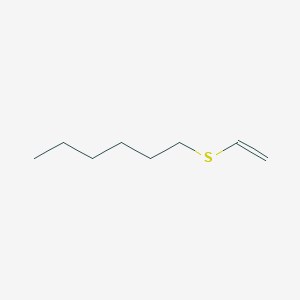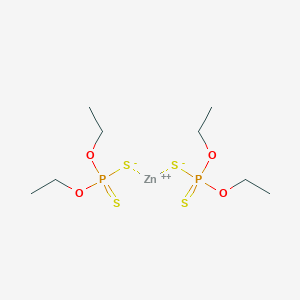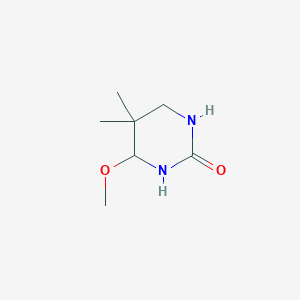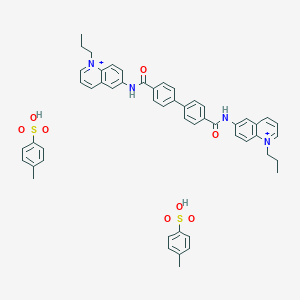
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate, also known as QBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. QBP is a symmetrical bis-quaternary ammonium salt that has a unique molecular structure, which makes it an attractive candidate for scientific research.
作用機序
The mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is not fully understood, but it is believed to involve the interaction of the quaternary ammonium groups with biological membranes. The positively charged quaternary ammonium groups enable Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate to interact with negatively charged cell membranes, leading to changes in membrane fluidity and permeability.
Biochemical and Physiological Effects
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been shown to exhibit a range of biochemical and physiological effects, including antimicrobial activity, antitumor activity, and antifungal activity. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and liver cancer cells.
実験室実験の利点と制限
One of the main advantages of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its high stability, which makes it suitable for use in various lab experiments. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is also readily available and relatively easy to synthesize, which makes it an attractive candidate for scientific research. However, one limitation of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate. One area of interest is the development of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate-based materials for use in drug delivery and biomedical applications. Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has also been shown to exhibit potential as a fluorescent probe for the detection of metal ions, which could have applications in environmental monitoring and analytical chemistry. Additionally, further research is needed to fully understand the mechanism of action of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate and its potential applications in various fields.
合成法
The synthesis of Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate involves the reaction of 2,2'-bipyridine with benzil and 1-bromohexane in the presence of potassium carbonate as a base. The resulting product is then treated with p-toluenesulfonyl chloride to obtain Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate as a white crystalline solid.
科学的研究の応用
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been extensively studied for its potential applications in various fields, including material science, catalysis, and biomedical research. In material science, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination bonds with metal ions. In catalysis, Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate has been used as a ligand for the synthesis of chiral catalysts that exhibit high enantioselectivity.
特性
CAS番号 |
18355-45-8 |
|---|---|
製品名 |
Quinolinium, 6,6'-(p,p'-biphenylylenebis(carbonylimino))bis(1-propyl-, ditosylate |
分子式 |
C52H52N4O8S2+2 |
分子量 |
925.1 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;N-(1-propylquinolin-1-ium-6-yl)-4-[4-[(1-propylquinolin-1-ium-6-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C38H34N4O2.2C7H8O3S/c1-3-21-41-23-5-7-31-25-33(17-19-35(31)41)39-37(43)29-13-9-27(10-14-29)28-11-15-30(16-12-28)38(44)40-34-18-20-36-32(26-34)8-6-24-42(36)22-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h5-20,23-26H,3-4,21-22H2,1-2H3;2*2-5H,1H3,(H,8,9,10)/p+2 |
InChIキー |
KVMWJXLFAAFLSE-UHFFFAOYSA-P |
SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
正規SMILES |
CCC[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)NC5=CC6=C(C=C5)[N+](=CC=C6)CCC.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O |
その他のCAS番号 |
18355-45-8 |
同義語 |
6,6'-(p,p'-Biphenylylenebis(carbonylimino))bis(1-propylquinolinium) ditosylate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



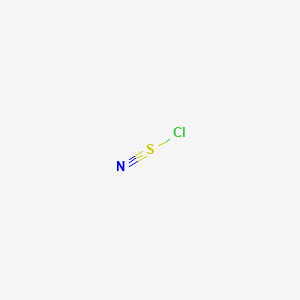
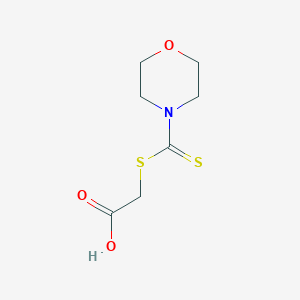
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)

